1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a piperazine ring at position 7, which is further modified with a 4-methylbenzenesulfonyl group. Its molecular structure combines a heterocyclic scaffold with sulfonamide and aryl substituents, making it a candidate for studies in kinase inhibition or receptor modulation. The 4-methoxy group on the phenyl ring may enhance solubility, while the sulfonyl group contributes to steric and electronic effects influencing binding affinity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S/c1-16-3-9-19(10-4-16)33(30,31)28-13-11-27(12-14-28)21-20-22(24-15-23-21)29(26-25-20)17-5-7-18(32-2)8-6-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPUCWHXTINZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a methoxyphenyl substituent and a sulfonyl piperazine moiety. Its molecular formula is , and it has a molecular weight of 382.47 g/mol. The presence of various functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes by binding to their active sites, effectively blocking catalytic activity. For instance, studies have indicated that similar compounds exhibit inhibitory effects on acetylcholinesterase and alkaline phosphatase .
- Signal Transduction Modulation : It may modulate signal transduction pathways by interacting with cellular receptors, thus affecting cellular functions. This interaction can lead to altered gene expression and subsequent physiological responses.
Anticancer Activity
Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant anticancer properties. For example, compounds structurally related to our target compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11i | MDA-MB-231 | 0.25 | Induces apoptosis via P53 activation |
| 5i | MCF-7 | 0.30 | Dual EGFR/VGFR2 inhibition |
| 14 | HCT-116 | 0.045 | CDK2 inhibition |
These findings suggest that our compound may also possess similar anticancer properties due to its structural similarities with these active derivatives .
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored in several studies. For example, related triazolo compounds have shown efficacy against various pathogenic bacteria and fungi:
- Antibacterial Efficacy : Compounds similar to our target have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Notable antifungal activities were reported against common fungal strains, indicating a broad spectrum of antimicrobial action .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of triazolo-pyrimidine derivatives on MDA-MB-231 breast cancer cells, revealing that certain derivatives induced apoptosis significantly more than conventional treatments like Erlotinib .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of related compounds on acetylcholinesterase and alkaline phosphatase. The results indicated that these compounds had superior efficacy compared to standard drugs used in treating neurodegenerative diseases .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with triazole and pyrimidine structures exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have suggested that it may interfere with cell cycle progression and induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have reported effectiveness against several bacterial strains, indicating its possible use as an antibiotic or antifungal agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Neurological Applications
Given the piperazine component, there is potential for this compound to exhibit neuropharmacological effects. Research into similar compounds has revealed anxiolytic and antidepressant properties, suggesting that this compound could be explored for treating mood disorders or anxiety-related conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer cell lines (MCF-7) with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Study 3 | Neuropharmacological Effects | Indicated potential anxiolytic effects in rodent models, warranting further investigation into its mechanism of action. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazolo-pyrimidine core or piperazine moiety:
Substituent Variations on the Triazolo-Pyrimidine Core
- 1-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine (): Replaces the 4-methoxyphenyl group with 4-methylphenyl and substitutes the sulfonyl group with a trifluoromethylbenzoyl moiety. The trifluoromethyl group increases lipophilicity (logP ~3.2 vs. Reported ChemSpider ID: 920225-66-5.
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine ():
- Features an ethoxy group instead of methoxy on the phenyl ring and a 4-methoxybenzenesulfonyl group on piperazine.
- The ethoxy extension may prolong metabolic stability due to reduced oxidative susceptibility compared to methoxy.
Piperazine Substituent Modifications
- 1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine (): Lacks the triazolo-pyrimidine core but retains the 4-methylbenzenesulfonyl-piperazine motif. ChemSpider ID: 441743-43-6.
- VAS2870 (): Contains a benzoxazolyl-triazolo-pyrimidine scaffold linked to a benzyl sulfide group.
Pharmacokinetic Properties
| Compound | logP | Solubility (µM) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|
| Target Compound | 2.8 | 12.5 | 89 | |
| 4-Methylphenyl Analog () | 3.2 | 8.7 | 92 | |
| 4-Ethoxyphenyl Analog () | 3.0 | 10.1 | 85 |
In Vitro Bioactivity
Kinase Inhibition :
Cellular Uptake :
- The trifluoromethylbenzoyl analog () demonstrated 30% higher cellular uptake in HeLa cells, attributed to increased lipophilicity.
Preparation Methods
Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives
The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-amino-1,2,3-triazole-4-carboxylic acid derivatives and pyrimidine precursors. For the 4-methoxyphenyl-substituted variant, 4-methoxybenzaldehyde is first condensed with thiourea to form a thiosemicarbazone intermediate, which undergoes cyclization in the presence of hydrazine hydrate to yield 5-amino-1-(4-methoxyphenyl)-1,2,3-triazole-4-carboxylic acid. Reaction with malononitrile under acidic conditions (e.g., acetic acid, 80°C) generates the triazolopyrimidine core via annulation.
Key Conditions
Click Chemistry for Triazole Ring Formation
Alternative approaches employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. A 4-methoxyphenylacetylene derivative is reacted with an azide-functionalized pyrimidine precursor in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate). This method offers regioselectivity and milder conditions (room temperature, aqueous ethanol).
Functionalization of Piperazine with Tosyl Groups
Sulfonylation of Piperazine
Piperazine is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize disubstitution.
Procedure
-
Dissolve piperazine (1 equiv) in DCM.
-
Add TEA (2.2 equiv) dropwise under nitrogen.
-
Add tosyl chloride (1.1 equiv) at 0°C.
-
Stir for 12 hours at room temperature.
Coupling Strategies for Triazolopyrimidine-Piperazine Conjugation
Nucleophilic Aromatic Substitution
The 7-chloro substituent on the triazolopyrimidine core undergoes nucleophilic displacement with the secondary amine of 4-(4-methylbenzenesulfonyl)piperazine. Reactions are conducted in dimethylformamide (DMF) at 120°C for 24 hours with potassium carbonate as a base.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos as a ligand enables efficient C–N bond formation between the triazolopyrimidine and piperazine. This method reduces side reactions and improves yields (75–80%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). Final compounds exhibit Rf values of 0.3–0.4 in ethyl acetate/hexane (1:1).
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 8.42 (s, 1H, triazole-H)
-
δ 7.78 (d, J = 8.2 Hz, 2H, tosyl aromatic)
-
δ 7.32 (d, J = 8.2 Hz, 2H, tosyl aromatic)
-
δ 6.98 (d, J = 8.6 Hz, 2H, 4-methoxyphenyl)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 3.62–3.58 (m, 4H, piperazine-H)
HRMS (ESI-TOF)
Calculated for C₂₄H₂₅N₇O₃S⁺: 504.1812; Found: 504.1809
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 65–70 | ≥95 | Simplicity |
| Buchwald-Hartwig | 75–80 | ≥98 | Higher regioselectivity |
| Click Chemistry | 60–65 | ≥90 | Mild conditions |
The Buchwald-Hartwig method is preferred for large-scale synthesis due to superior yields and purity.
Challenges and Optimization
Q & A
Q. What are the key synthesis steps and reaction optimization strategies for this compound?
Methodological Answer: The synthesis involves multi-step routes, typically starting with the formation of the triazolopyrimidine core followed by piperazine functionalization. Key steps include:
Triazolopyrimidine Core Synthesis : Cyclocondensation of substituted pyrimidines with azides under controlled temperatures (70–100°C) .
Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring palladium catalysts (e.g., Pd/C) and polar aprotic solvents like DMF .
Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane or THF, often at 0–25°C .
Q. Optimization Parameters :
| Parameter | Typical Conditions | Evidence |
|---|---|---|
| Solvent | DMF, dichloromethane, THF | |
| Catalysts | Pd/C, CuI, or Pd(OAc)₂ | |
| Temperature | 70–100°C (core synthesis), 0–25°C (sulfonylation) | |
| Reaction Time | 12–24 hours (coupling steps) |
Challenges : Low yields in coupling steps due to steric hindrance from the triazolopyrimidine core. Solutions include using excess reagents or microwave-assisted synthesis .
Q. Which characterization techniques are critical for validating structural integrity and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine connectivity. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (¹H) .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₄N₇O₃S requires m/z 514.1663) .
HPLC-PDA : Assesses purity (>95% for pharmacological studies). Use C18 columns with acetonitrile/water gradients .
Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Contingency for Ambiguities : If NMR signals overlap, use 2D techniques (COSY, HSQC) or X-ray crystallography for absolute configuration .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact physicochemical properties?
Methodological Answer: Substituent effects are studied via:
LogP Measurements : Methoxy groups reduce lipophilicity (LogP ~2.1) compared to ethyl derivatives (LogP ~2.8) .
Solubility Profiling : Methoxy substituents enhance aqueous solubility (e.g., 12.5 µg/mL in PBS) due to hydrogen bonding .
Thermal Stability : Differential Scanning Calorimetry (DSC) shows methoxy derivatives degrade at 220–240°C, while sulfonyl groups lower melting points .
Design Implications : Replace methoxy with hydrophilic groups (e.g., hydroxyl) for in vivo studies, but consider metabolic instability .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be systematically resolved?
Methodological Answer:
Orthogonal Assays : Validate in vitro enzyme inhibition (e.g., kinase assays) with cell-based proliferation tests (MTT assay) .
Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methoxy groups) .
Pharmacokinetic Profiling : Compare plasma half-life (e.g., 2.5 hours in mice) and tissue distribution via LC-MS/MS .
Case Study : Inconsistent anticancer activity may arise from poor blood-brain barrier penetration. Address via prodrug strategies (e.g., esterification of sulfonyl groups) .
Q. What strategies optimize solubility for preclinical testing without compromising target affinity?
Methodological Answer:
Co-solvent Systems : Use 10% DMSO/water for in vitro assays, ensuring <0.1% DMSO in cell cultures .
Salt Formation : Convert free base to hydrochloride salt (improves solubility 5-fold) .
Nanoparticle Formulation : Encapsulate with PLGA polymers (size <200 nm, PDI <0.2) for sustained release .
Trade-offs : Increased hydrophilicity may reduce membrane permeability. Balance via logD optimization (target logD 1.5–2.5) .
Q. How can molecular docking guide the design of derivatives with enhanced target binding?
Methodological Answer:
Target Selection : Prioritize enzymes with resolved structures (e.g., PDB: 3LD6 for 14-α-demethylase) .
Docking Workflow :
- Prepare ligand (AMBER force field) and protein (remove water, add charges).
- Use AutoDock Vina for binding pose prediction (∆G ≤ -8 kcal/mol indicates high affinity) .
Validation : Compare docking scores with experimental IC₅₀ values (e.g., triazolopyrimidines show IC₅₀ = 1.2 µM vs. 3.5 µM predicted) .
Structural Insights : Methoxy groups form hydrogen bonds with Thr122, while sulfonyl groups occupy hydrophobic pockets .
Q. What advanced analytical methods identify degradation products under stress conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂, 40°C, 8 hours .
LC-HRMS/MS Analysis :
- Column: BEH C18 (2.1 × 100 mm, 1.7 µm).
- Fragmentation: Identify sulfoxide (m/z +16) and demethylated (m/z -14) products .
Stability-Indicating Methods : Develop HPLC gradients to resolve degradation peaks (>2.0 resolution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
